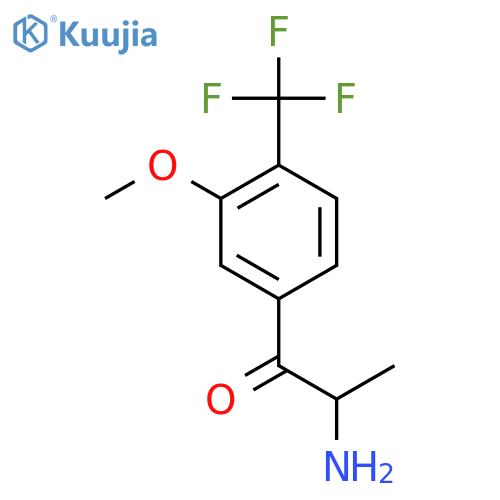

Cas no 1785306-48-0 (2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one)

2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one

- 1785306-48-0

- EN300-1940567

- 2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one

-

- インチ: 1S/C11H12F3NO2/c1-6(15)10(16)7-3-4-8(11(12,13)14)9(5-7)17-2/h3-6H,15H2,1-2H3

- InChIKey: POLNQJGXGMQIRZ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1OC)C(C(C)N)=O)(F)F

計算された属性

- せいみつぶんしりょう: 247.08201311g/mol

- どういたいしつりょう: 247.08201311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1940567-0.05g |

2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one |

1785306-48-0 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1940567-0.5g |

2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one |

1785306-48-0 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1940567-0.1g |

2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one |

1785306-48-0 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1940567-0.25g |

2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one |

1785306-48-0 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1940567-1g |

2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one |

1785306-48-0 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1940567-5.0g |

2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one |

1785306-48-0 | 5g |

$3520.0 | 2023-05-25 | ||

| Enamine | EN300-1940567-10g |

2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one |

1785306-48-0 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1940567-1.0g |

2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one |

1785306-48-0 | 1g |

$1214.0 | 2023-05-25 | ||

| Enamine | EN300-1940567-2.5g |

2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one |

1785306-48-0 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1940567-10.0g |

2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]propan-1-one |

1785306-48-0 | 10g |

$5221.0 | 2023-05-25 |

2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one 関連文献

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-oneに関する追加情報

Introduction to 2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one (CAS No. 1785306-48-0)

2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1785306-48-0, represents a unique structural motif that combines an amino group, a methoxy-substituted phenyl ring, and a trifluoromethyl group on a propanone backbone. The strategic arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The structural features of 2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one are particularly noteworthy. The presence of an amino group at the C1 position enhances its reactivity, allowing for further functionalization through various chemical transformations. The methoxy group at the 3-position of the phenyl ring introduces hydrophobicity and potential metabolic stability, while the trifluoromethyl group at the 4-position significantly influences electronic and steric properties, often enhancing binding affinity to biological targets. This combination of substituents makes the compound a promising candidate for drug discovery programs targeting a wide range of diseases.

In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate enzyme activity through precise targeting of key residues. 2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one has been explored as a potential lead compound in several research initiatives aimed at identifying novel inhibitors of enzymes involved in metabolic pathways and signal transduction cascades. Its unique structural framework provides multiple opportunities for interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions.

One of the most compelling aspects of 2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one is its versatility in medicinal chemistry applications. The compound can serve as a building block for generating libraries of derivatives through techniques such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other transition-metal-catalyzed reactions. These methodologies allow chemists to modify specific positions on the molecule while retaining its core pharmacophoric features, thereby tailoring its biological activity to meet specific therapeutic requirements.

Recent studies have highlighted the potential of 2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one in addressing challenges associated with drug resistance and efficacy. For instance, researchers have investigated its ability to interact with protein targets that exhibit resistance to existing treatments by leveraging its multifaceted binding properties. The trifluoromethyl group, in particular, has been shown to improve metabolic stability and binding affinity in certain contexts, making it an attractive feature for drug design.

The synthesis of 2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one presents both opportunities and challenges for synthetic chemists. While the availability of commercially synthesized batches under CAS No. 1785306-48-0 simplifies access for many researchers, custom synthesis may be required for those seeking specific derivatives or larger quantities. Advanced synthetic strategies involving flow chemistry and automated platforms have been employed to enhance yield and purity, ensuring that researchers have access to high-quality material for their studies.

In conclusion,2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its potential as a lead compound in drug discovery continues to be explored across various therapeutic areas, driven by its ability to interact with biological targets in multiple ways. As research progresses, this compound is poised to play an increasingly important role in the development of next-generation therapeutics that address unmet medical needs.

1785306-48-0 (2-amino-1-3-methoxy-4-(trifluoromethyl)phenylpropan-1-one) 関連製品

- 1805129-94-5(Ethyl 2-amino-6-methylpyridine-3-acetate)

- 1553444-10-2(N-(1-methylpiperidin-2-yl)methylhydroxylamine)

- 902483-26-5(N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 2993-71-7(Naphthalene, 2,3-difluoro-)

- 1354952-00-3(3-methoxy-3-(trifluoromethyl)pyrrolidine)

- 1049566-95-1(6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one)

- 2734779-70-3(2,2-Dichloro-1-(4-(trifluoromethoxy)phenyl)ethanol)

- 173979-01-6(tributyl(thiazol-4-yl)stannane)

- 2580295-34-5((2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid)

- 2229686-46-6(3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal)